molecular formula C8H7FN2O2 B14860257 N-(6-Fluoro-4-formylpyridin-2-YL)acetamide

N-(6-Fluoro-4-formylpyridin-2-YL)acetamide

Cat. No.: B14860257
M. Wt: 182.15 g/mol
InChI Key: XXAJZYXETHTXSE-UHFFFAOYSA-N
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Description

N-(6-Fluoro-4-formylpyridin-2-YL)acetamide is an organic compound with the molecular formula C8H7FN2O2 and a molecular weight of 182.153 g/mol . This compound is characterized by the presence of a fluorine atom, a formyl group, and an acetamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-Fluoro-4-formylpyridin-2-YL)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions . The reaction typically takes place in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-4-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of N-(6-Fluoro-4-carboxypyridin-2-YL)acetamide.

    Reduction: Formation of N-(6-Fluoro-4-hydroxymethylpyridin-2-YL)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-4-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(6-Fluoro-4-formylpyridin-2-YL)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

N-(6-fluoro-4-formylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H7FN2O2/c1-5(13)10-8-3-6(4-12)2-7(9)11-8/h2-4H,1H3,(H,10,11,13)

InChI Key

XXAJZYXETHTXSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=C1)C=O)F

Origin of Product

United States

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